

3-(Ethylsulfanyl)cyclohexan-1-amine: Technical Guide to Structure & Synthesis

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Compound of Interest

Compound Name: 3-(Ethylsulfanyl)cyclohexan-1-amine

CAS No.: 1340433-68-2

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Abstract

This technical guide provides a comprehensive analysis of **3-(ethylsulfanyl)cyclohexan-1-amine**, a bifunctional saturated heterocycle scaffold used in fragment-based drug discovery (FBDD). Characterized by a 1,3-disubstituted cyclohexane core, this molecule offers unique stereochemical vectors for probing lipophilic pockets in GPCRs and kinase targets. This document details its molecular architecture, a validated two-step synthesis protocol via Michael addition and reductive amination, and its physicochemical profile relevant to medicinal chemistry.

Part 1: Molecular Architecture & Stereochemistry

The 1,3-disubstitution pattern of the cyclohexane ring introduces significant stereochemical complexity. The molecule exists as a mixture of cis and trans diastereomers, each possessing distinct spatial vectors for the amine (H-bond donor/acceptor) and the ethylsulfanyl (hydrophobic) moieties.

Identifiers & Notation

Identifier Type	Value	Notes
IUPAC Name	3-(Ethylsulfanyl)cyclohexan-1-amine	Preferred IUPAC name
Common Name	3-(Ethylthio)cyclohexylamine	Often used in reagent catalogs
Canonical SMILES	CCSC1CCCC(N)C1	Undefined stereochemistry
Isomeric SMILES (Cis)	CCS[C@H]1CCCC1	(1R,3S)-rel (Diequatorial conformation dominant)
Isomeric SMILES (Trans)	CCS[C@H]1CCCC1	(1R,3R)-rel
Molecular Formula	C ₈ H ₁₇ NS	
Molecular Weight	159.29 g/mol	

Conformational Analysis

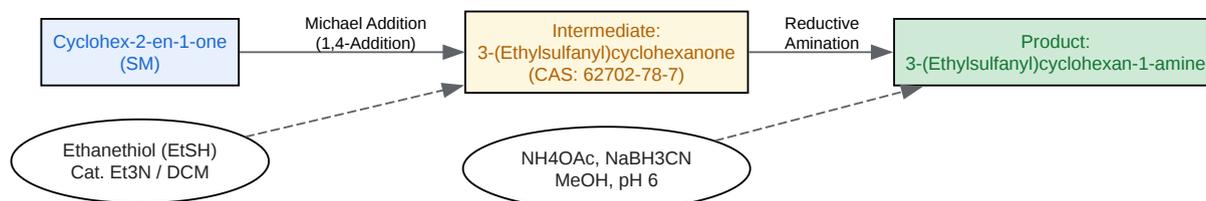
In the cis-isomer (1,3-disubstitution), both the ethylsulfanyl and amine groups can adopt an equatorial orientation, which is energetically favorable due to the minimization of 1,3-diaxial interactions.

- Cis (1,3-diequatorial): Most stable conformer.
- Trans (1,3-axial/equatorial): Less stable; one substituent is forced into an axial position, increasing steric strain.

Part 2: Synthesis Protocol

The most robust synthetic route utilizes a Thio-Michael Addition followed by Reductive Amination. This pathway allows for the use of commercially available starting materials (cyclohex-2-en-1-one) and provides access to the scaffold in high yield.

Reaction Pathway Visualization



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Figure 1: Two-step synthesis pathway from cyclohexenone to the target amine.

Detailed Experimental Methodology

Step 1: Synthesis of 3-(Ethylsulfanyl)cyclohexan-1-one

This step exploits the "soft" nucleophilicity of the thiol sulfur to attack the

-carbon of the

-unsaturated ketone.

- Reagents: Cyclohex-2-en-1-one (1.0 eq), Ethanethiol (1.1 eq), Triethylamine (Et₃N, 0.1 eq), Dichloromethane (DCM).
- Procedure:
 - Dissolve cyclohex-2-en-1-one in DCM (0.5 M) under an inert atmosphere (N₂).
 - Cool the solution to 0°C.
 - Add Et₃N followed by the dropwise addition of ethanethiol. Caution: Ethanethiol is volatile and has a potent stench; use a bleach trap.
 - Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
 - Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the enone.
 - Workup: Wash with 1M HCl (to remove Et₃N), then brine. Dry over MgSO₄ and concentrate in vacuo.

- Purification: Flash column chromatography (0-20% EtOAc in Hexane) yields the ketone intermediate (CAS 62702-78-7).

Step 2: Reductive Amination to 3-(Ethylsulfanyl)cyclohexan-1-amine

This step converts the ketone to a primary amine. Using ammonium acetate provides the nitrogen source, while cyanoborohydride acts as the selective reducing agent.

- Reagents: 3-(Ethylsulfanyl)cyclohexan-1-one (1.0 eq), Ammonium Acetate (NH₄OAc, 10.0 eq), Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq), Methanol (MeOH).
- Procedure:
 - Dissolve the ketone and NH₄OAc in dry MeOH (0.2 M).
 - Stir at RT for 30 minutes to allow imine formation.
 - Add NaBH₃CN in portions. Note: NaBH₃CN is toxic; handle in a fume hood.
 - Stir the reaction at RT for 12–16 hours.
 - Quench: Carefully acidify with conc. HCl to pH < 2 (destroys excess hydride and hydrolyzes boron complexes).
 - Workup: Basify with NaOH to pH > 12. Extract with DCM (3x).
 - Purification: The crude amine can be purified via amine-functionalized silica or standard flash chromatography (DCM/MeOH/NH₄OH 90:10:1).

Part 3: Physicochemical Profile[5][6]

Understanding the physicochemical properties is crucial for predicting the molecule's behavior in biological assays.

Property	Value (Predicted)	Significance
cLogP	~2.1 - 2.4	Moderate lipophilicity; good membrane permeability.
pKa (Amine)	~10.4	Typical for primary cyclohexylamines; protonated at physiological pH.
TPSA	26.0 Å ²	Low polar surface area, suggesting excellent BBB permeability potential.
H-Bond Donors	1	Primary amine (-NH ₂).
H-Bond Acceptors	2	Amine (N) and Thioether (S). [1]
Metabolic Liability	S-Oxidation	The sulfur atom is prone to oxidation by FMOs or CYPs to sulfoxide/sulfone.

Metabolic Considerations

The thioether moiety (-S-Et) is a "soft" metabolic spot. In drug design, if this position shows high clearance, it is often replaced by a sulfone (-SO₂-) or an ether (-O-) isostere. However, the thioether provides unique electronic properties (less withdrawing than oxygen) that may be critical for binding affinity.

Part 4: Applications in Drug Discovery[7][8]

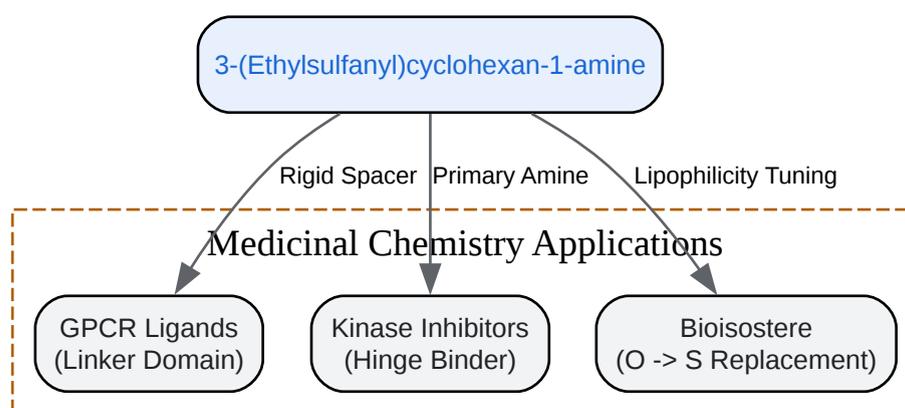
Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "linker" or "core" fragment.

- **Vector Diversity:** The 1,3-substitution allows the amine to engage a hinge region or solvent front, while the ethyl-sulfanyl group probes a hydrophobic sub-pocket.
- **Rigidity:** The cyclohexane ring is more rigid than a linear alkyl chain (e.g., 1,5-diaminopentane derivative), reducing the entropic penalty upon binding.[2]

Bioisosterism

- Thioether vs. Ether: The C-S bond (approx. 1.8 Å) is longer than the C-O bond (1.4 Å). Substituting an ether with a thioether changes the bond angle and reach of the ethyl group, potentially improving fit in deep pockets.



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Figure 2: Strategic applications of the scaffold in medicinal chemistry.

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